molecular formula C20H19ClN2O B2415771 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol CAS No. 315697-75-7

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol

Cat. No.: B2415771
CAS No.: 315697-75-7
M. Wt: 338.84
InChI Key: GDIGNVDJSCDPJG-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinolin-8-ol core with a 4-chlorophenyl group and a pyrrolidinylmethyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Future Directions

The future directions for research on “7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol” could involve further exploration of its synthesis protocols, investigation of its mechanism of action, and assessment of its potential therapeutic applications. Given the wide range of biological activities exhibited by quinoline derivatives, this compound may hold promise for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol typically involves the following steps:

    Formation of the Quinolin-8-ol Core: The quinolin-8-ol core can be synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the quinolin-8-ol core in the presence of a Lewis acid catalyst.

    Attachment of the Pyrrolidinylmethyl Group: The final step involves the attachment of the pyrrolidinylmethyl group through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert the quinolin-8-ol core to quinoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinolin-8-one derivatives, reduced quinoline compounds, and various substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-Bromophenyl)pyrrolidinylmethyl]quinolin-8-ol
  • 7-[(4-Fluorophenyl)pyrrolidinylmethyl]quinolin-8-ol
  • 7-[(4-Methylphenyl)pyrrolidinylmethyl]quinolin-8-ol

Uniqueness

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c21-16-8-5-15(6-9-16)19(23-12-1-2-13-23)17-10-7-14-4-3-11-22-18(14)20(17)24/h3-11,19,24H,1-2,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIGNVDJSCDPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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